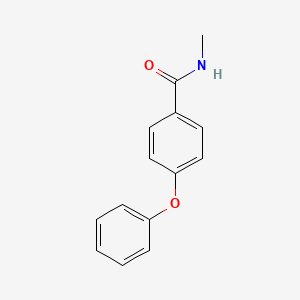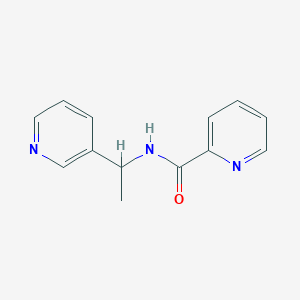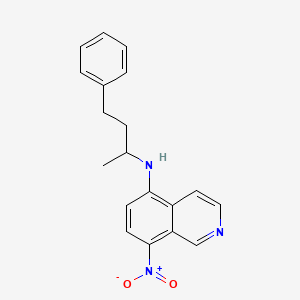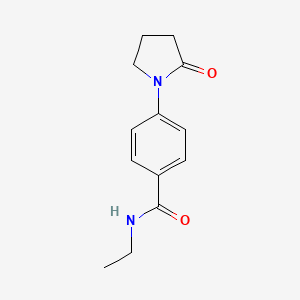![molecular formula C14H16N4O2 B7564345 N-[1-(azetidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide](/img/structure/B7564345.png)
N-[1-(azetidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(azetidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is a potent and selective inhibitor of the mutated EGFR, which is commonly found in non-small cell lung cancer (NSCLC) patients. AZD-9291 has shown promising results in preclinical and clinical studies, making it a potential therapeutic option for NSCLC patients.
Mecanismo De Acción
N-[1-(azetidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide selectively binds to the mutated EGFR, inhibiting its activity and downstream signaling pathways. This leads to the inhibition of cell proliferation and survival in NSCLC cells with EGFR mutations.
Biochemical and Physiological Effects
N-[1-(azetidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide has been shown to induce apoptosis and inhibit cell proliferation in NSCLC cells with EGFR mutations. It also reduces tumor growth and metastasis in preclinical models. In clinical trials, N-[1-(azetidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide has demonstrated a favorable safety profile, with manageable adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[1-(azetidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide in lab experiments include its high potency and selectivity for mutated EGFR, as well as its favorable safety profile. However, its limitations include the need for careful monitoring of drug resistance and the potential for off-target effects.
Direcciones Futuras
For N-[1-(azetidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide research include the investigation of its efficacy in combination with other therapies, such as chemotherapy and immunotherapy. Additionally, the development of biomarkers to predict response to N-[1-(azetidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide and the identification of mechanisms of resistance to the drug are important areas of research. Finally, the exploration of its potential for the treatment of other cancers with EGFR mutations, such as head and neck cancer, is a promising avenue of investigation.
Métodos De Síntesis
The synthesis of N-[1-(azetidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide involves the reaction of 1H-indazole-3-carboxylic acid with (S)-azetidine-2-carboxylic acid, followed by coupling with 4-(chloro)-N-(2-(isopropylamino)ethyl)-3-(trifluoromethyl)benzamide. The final product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-[1-(azetidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide has been extensively studied in preclinical and clinical trials for its efficacy in treating NSCLC patients with EGFR mutations. In a phase I study, N-[1-(azetidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide demonstrated a response rate of 51% in NSCLC patients with the T790M mutation, which is resistant to first-generation EGFR TKIs. In a subsequent phase II study, N-[1-(azetidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide showed an overall response rate of 61% in NSCLC patients with the T790M mutation.
Propiedades
IUPAC Name |
N-[1-(azetidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-9(14(20)18-7-4-8-18)15-13(19)12-10-5-2-3-6-11(10)16-17-12/h2-3,5-6,9H,4,7-8H2,1H3,(H,15,19)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGGHICAYBBYPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC1)NC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-N'-[2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B7564287.png)

![[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7564300.png)
![2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B7564304.png)
![Ethyl 2-[3-(oxolan-2-yl)propanoylamino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B7564307.png)
![2-[3-(2-Oxoazepan-1-yl)propylamino]pyridine-3-carbonitrile](/img/structure/B7564310.png)


![[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7564330.png)


![2-methoxy-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzamide](/img/structure/B7564362.png)
![N-[3-methyl-2-(4-methylpiperidin-1-yl)butyl]-3-pyridin-4-yloxybenzamide](/img/structure/B7564363.png)
![7a-methyl-5-oxo-N-[1-(oxolan-2-yl)ethyl]-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7564368.png)